1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene
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Overview
Description
1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is an organic compound with a complex structure, characterized by the presence of ethoxy, fluoro, iodo, and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compoundsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods utilize microreactor systems to control reaction parameters precisely, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring .
Scientific Research Applications
1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to new pharmaceuticals with unique properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethoxy, fluoro, iodo, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and lead to specific biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3,5-bis(trifluoromethyl)benzene: Similar in structure but lacks the ethoxy and fluoro groups.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar but differs in the position of the fluoro and trifluoromethyl groups.
Uniqueness
1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
Molecular Formula |
C9H7F4IO |
---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F4IO/c1-2-15-7-4-5(9(11,12)13)3-6(14)8(7)10/h3-4H,2H2,1H3 |
InChI Key |
ZIZCGFCVVVGUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(F)(F)F)I)F |
Origin of Product |
United States |
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